molecular formula C10H6ClNOS B12442641 5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde

5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B12442641
M. Wt: 223.68 g/mol
InChI Key: WPKFDUBQEQRNQO-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenyl group can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde: Similar structure but with the chlorine atom at the para position.

    5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-carbaldehyde: Contains a thiadiazole ring instead of a thiazole ring.

Uniqueness

5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde is unique due to the specific positioning of the chlorine atom and the presence of the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H6ClNOS

Molecular Weight

223.68 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C10H6ClNOS/c11-8-4-2-1-3-7(8)9-5-12-10(6-13)14-9/h1-6H

InChI Key

WPKFDUBQEQRNQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(S2)C=O)Cl

Origin of Product

United States

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